Shelf Stability: Aviptadil Formulation vs. Unformulated VIP
Unformulated VIP dissolved in saline loses >10% of labelled potency within a few weeks, precluding long‑term storage [1]. In contrast, the patented RLF‑100 (aviptadil acetate) formulation—produced without buffers, mannitol, or sucrose—retains high purity at 12 months at all temperatures tested, including refrigerated and ambient room temperature [2]. This stability enables inclusion in national stockpiles and reproducible multi‑centre trial execution.
| Evidence Dimension | Shelf‑life (retention of labelled potency) |
|---|---|
| Target Compound Data | ≥12 months at 2–8 °C and room temperature (RLF‑100 aviptadil acetate formulation) |
| Comparator Or Baseline | Unformulated VIP in saline: potency falls below 90% within several weeks |
| Quantified Difference | >10‑fold extension of usable shelf‑life; from ≤1 month to ≥12 months |
| Conditions | Long‑term stability study compliant with ICH guidelines; liquid and lyophilized preparations; refrigerated and room‑temperature storage. |
Why This Matters
For procurement, the 12‑month stability eliminates the need for frequent, small‑batch synthesis and reduces the risk of potency loss during shipping.
- [1] NRx Pharmaceuticals. NRx Pharmaceuticals Files Provisional Patent for Stable Compositions of Aviptadil Suitable for Human Use. Radnor, PA: NRx Pharmaceuticals; 2022 Jan 3. Available at: https://ir.nrxpharma.com/news‑releases/news‑release‑details/nrx‑pharmaceuticals‑files‑provisional‑patent‑stable‑compositions (accessed 2026‑04‑25). View Source
- [2] Relief Therapeutics. Relief Therapeutics Announces Positive 12‑Month Stability Data for Inhaled and Intravenous Preparations of RLF‑100® (Aviptadil Acetate). Geneva: Relief Therapeutics; 2023 Apr 17. Available at: https://www.accesswire.com/749464/relief-therapeutics-announces-positive-12-month-stability-data-for-inhaled-and-intravenous-preparations-of-rlf-100 (accessed 2026‑04‑25). View Source
